4-{2-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]ethyl}benzenesulfonamide
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Overview
Description
4-{2-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]ethyl}benzenesulfonamide is a complex organic compound that features a thiazole ring, a pyrrole ring, and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]ethyl}benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the construction of the pyrrole ring, and finally the attachment of the benzenesulfonamide group. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{2-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-{2-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]ethyl}benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole and pyrrole rings can interact with enzymes and receptors, modulating their activity. The benzenesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its action in biological systems .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-{2-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]ethyl}benzenesulfonamide is unique due to its combination of a thiazole ring, a pyrrole ring, and a benzenesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H20N4O3S2 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-[2-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H20N4O3S2/c22-20-19(21-24-17(13-29-21)15-4-2-1-3-5-15)18(26)12-25(20)11-10-14-6-8-16(9-7-14)30(23,27)28/h1-9,13,22,26H,10-12H2,(H2,23,27,28) |
InChI Key |
LLYTVSFAZZSIAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1CCC2=CC=C(C=C2)S(=O)(=O)N)C3=NC(=CS3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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